molecular formula C13H14ClNO2 B3231472 methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride CAS No. 13227-00-4

methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

Cat. No.: B3231472
CAS No.: 13227-00-4
M. Wt: 251.71 g/mol
InChI Key: CAXBPJGUHOJEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 2-naphthylacetic acid followed by amination and subsequent hydrochloride salt formation . The reaction conditions often involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various naphthyl and amino derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXBPJGUHOJEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.